
N,N-Dibenzyl-N-methylphenylmethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltribenzylaminium is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltribenzylaminium typically involves the reaction of benzylamine with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selectivity of the methylation process.
Industrial Production Methods
In industrial settings, the production of Methyltribenzylaminium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and flow rates. The final product is purified using techniques like distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltribenzylaminium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Benzyl halides or benzyl ethers.
Applications De Recherche Scientifique
Methyltribenzylaminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: Research is being conducted to explore its potential as a therapeutic agent in treating certain diseases due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyltribenzylaminium involves its interaction with specific molecular targets, leading to various biochemical effects. It primarily acts by binding to nucleophilic sites on proteins and enzymes, thereby modifying their activity. The pathways involved include the inhibition of enzyme activity and alteration of protein structures, which can lead to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analogue with similar reactivity but lacks the methyl group.
Tribenzylamine: Similar structure but without the methyl group, leading to different reactivity and applications.
N-Methylbenzylamine: Another related compound with a single benzyl group and a methyl group.
Uniqueness
Methyltribenzylaminium is unique due to its specific combination of methyl and benzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and in biochemical research.
Propriétés
Numéro CAS |
24490-73-1 |
|---|---|
Formule moléculaire |
C22H24N+ |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
tribenzyl(methyl)azanium |
InChI |
InChI=1S/C22H24N/c1-23(17-20-11-5-2-6-12-20,18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3/q+1 |
Clé InChI |
VXIMSDDTJVAMKK-UHFFFAOYSA-N |
SMILES canonique |
C[N+](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
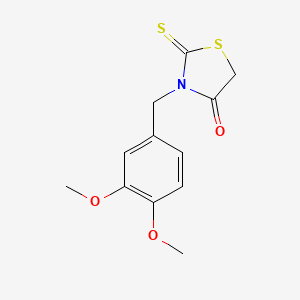
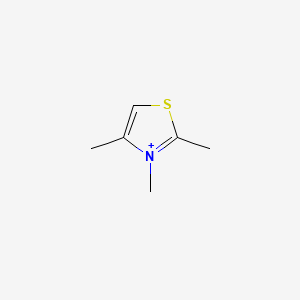

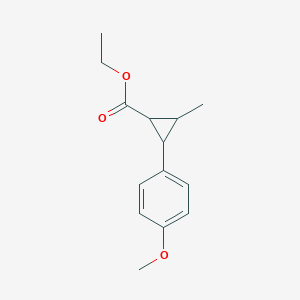
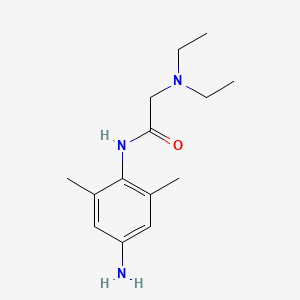

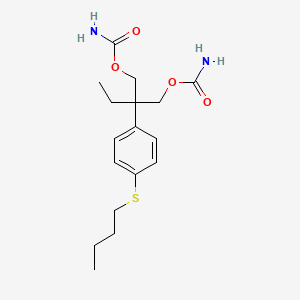
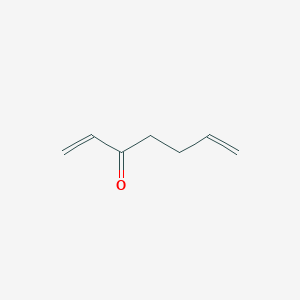
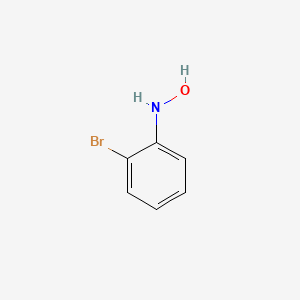
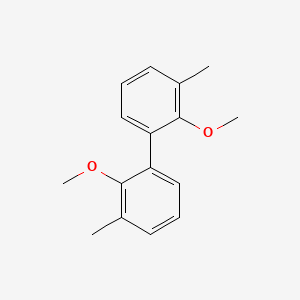
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
